molecular formula C10H9IO3 B13689181 6-Iodo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one

6-Iodo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one

Cat. No.: B13689181
M. Wt: 304.08 g/mol
InChI Key: QNDFFFLRKOLQEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 6-Iodo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one can be achieved through various synthetic routes. One common method involves the reaction of salicylic acid derivatives with acetylenic esters in the presence of copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile . This reaction proceeds at room temperature and yields the desired benzo[d][1,3]dioxin-4-one derivatives in moderate to good yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

6-Iodo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Iodo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Iodo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

6-Iodo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one can be compared with other similar compounds, such as:

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical properties and applications. The presence of the iodo group in this compound makes it unique and imparts specific reactivity and biological activity.

Properties

Molecular Formula

C10H9IO3

Molecular Weight

304.08 g/mol

IUPAC Name

6-iodo-2,2-dimethyl-1,3-benzodioxin-4-one

InChI

InChI=1S/C10H9IO3/c1-10(2)13-8-4-3-6(11)5-7(8)9(12)14-10/h3-5H,1-2H3

InChI Key

QNDFFFLRKOLQEP-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=C(C=C(C=C2)I)C(=O)O1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.